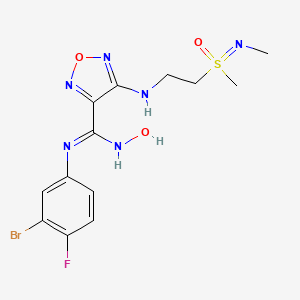

Aryl sulphoxide imine derivative 1

Descripción

Propiedades

Fórmula molecular |

C13H16BrFN6O3S |

|---|---|

Peso molecular |

435.27 g/mol |

Nombre IUPAC |

N'-(3-bromo-4-fluorophenyl)-4-[2-(N,S-dimethylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C13H16BrFN6O3S/c1-16-25(2,23)6-5-17-12-11(20-24-21-12)13(19-22)18-8-3-4-10(15)9(14)7-8/h3-4,7,22H,5-6H2,1-2H3,(H,17,21)(H,18,19) |

Clave InChI |

LLCCKYPCVYUSQH-UHFFFAOYSA-N |

SMILES canónico |

CN=S(=O)(C)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |

Origen del producto |

United States |

Métodos De Preparación

Reaction Overview

-

Substrate : Alkyl or acyl sulfoxides (e.g., compound 6 in the J-stage article).

-

Reagents : Trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF).

-

Mechanism : TFAA activates the sulfoxide, generating a sulfonium ion intermediate that undergoes nucleophilic attack. Introducing an amine nucleophile could lead to imine formation instead of cyclization.

Case Study :

Treatment of alkyl sulfoxide 6 with TFAA produces benzothiazine derivatives via intramolecular cyclization. Replacing the internal nucleophile with an exogenous amine (e.g., benzylamine) could intercept the sulfonium ion, forming an imine.

Optimization Insights

Post-Synthetic Oxidation of Aryl Sulfide Imines

Aryl sulfide imines can be oxidized to sulphoxides using mild oxidizing agents, preserving the imine functionality. This two-step approach leverages established sulfide synthesis methods, such as the Ni-catalyzed aryl exchange reported in the JACS study, followed by oxidation.

Synthesis of Aryl Sulfide Imines

The Ni-catalyzed reaction between aryl electrophiles (e.g., bromides) and aryl sulfides facilitates the construction of diaryl sulfide imines. For example:

-

Condense benzaldehyde with 4-aminophenyl sulfide to form the imine.

-

Perform Ni-catalyzed coupling with aryl bromides to install the second aryl group.

Análisis De Reacciones Químicas

Tipos de reacciones: El derivado de arilsulfóxido imina 1 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar aún más para formar derivados de sulfona.

Reducción: La reducción del grupo imina puede producir derivados de amina.

Sustitución: El grupo arilo puede sufrir reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas.

Principales productos:

Oxidación: Derivados de sulfona.

Reducción: Derivados de amina.

Sustitución: Varios derivados de arilo sustituidos.

Aplicaciones Científicas De Investigación

El derivado de arilsulfóxido imina 1 tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como un intermedio clave en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se utiliza en el estudio de mecanismos enzimáticos y como una sonda para sistemas biológicos.

Industria: El compuesto se utiliza en la producción de herbicidas y otros agroquímicos.

Mecanismo De Acción

El mecanismo de acción del derivado de arilsulfóxido imina 1 implica su interacción con varios objetivos moleculares. El grupo sulfoxido puede participar en reacciones de oxidación-reducción, mientras que el grupo imina puede formar enlaces covalentes con nucleófilos. Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a varios efectos biológicos .

Compuestos similares:

Aril sulfonas: Estos compuestos son similares en estructura pero tienen un grupo sulfona en lugar de un grupo sulfoxido.

Arilaminas: Estos compuestos tienen un grupo amina en lugar de un grupo imina.

Éteres de arilo: Estos compuestos tienen un enlace éter en lugar de un grupo sulfoxido.

Singularidad: El derivado de arilsulfóxido imina 1 es único debido a su combinación de funcionalidades de sulfoxido e imina. Esta funcionalidad dual le permite participar en una gama más amplia de reacciones químicas en comparación con sus análogos. Además, la presencia de ambos grupos puede mejorar su reactividad y selectividad en diversas aplicaciones .

Comparación Con Compuestos Similares

Key Observations :

- The imine group in aryl sulphoxide imines enables coordination with transition metals (e.g., Cu²⁺), enhancing enzymatic inhibition properties compared to non-imine sulphoxides like cysteine derivatives .

- Unlike bithionol sulphoxide, which exhibits antiparasitic toxicity at 0.1–10 mg/L , aryl sulphoxide imines may require structural optimization (e.g., hydroxy substitution) to achieve comparable bioactivity.

Enzyme Inhibition

- Aryl sulphoxide imine-metal complexes : Copper(II) complexes derived from imine ligands show enhanced α-glucosidase inhibition, attributed to the bidentate N,O-coordination mode that stabilizes enzyme interactions .

- Thiosemicarbazides: Compounds AS8 and AS9 (from quinazolinone-thiosemicarbazide hybrids) exhibit potent antimicrobial activity, with MIC values <10 µg/mL against gram-positive bacteria .

Toxicity and Antiparasitic Effects

- Bithionol sulphoxide: Demonstrates 72-hour toxicity against Neoparamoeba spp. at 10 mg/L but is less effective than freshwater treatments .

- Cysteine sulphoxide derivatives : Methyl-substituted derivatives show low stimulatory activity (e.g., germination), whereas propyl/allyl derivatives are more bioactive .

Solubility and Stability

Q & A

Q. How should discrepancies between in vitro and in vivo metabolite profiles of this compound be addressed?

- Methodological Answer : Conduct parallel in vitro (hepatic microsomes) and in vivo (plasma/tissue sampling) studies under matched conditions (e.g., dose, species). Use radiolabeled derivatives to track metabolite distribution. If in vivo metabolites are undetectable in vitro, consider gut microbiota or extrahepatic metabolism contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.